molecular formula C12H30O3Si2 B15045302 Triethoxy(3-(trimethylsilyl)propyl)silane

Triethoxy(3-(trimethylsilyl)propyl)silane

Cat. No.: B15045302
M. Wt: 278.53 g/mol
InChI Key: KWEKKHJYRLQQJO-UHFFFAOYSA-N
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Description

Triethoxy(3-(trimethylsilyl)propyl)silane is an organosilicon compound with the molecular formula C12H30O3Si2. It is a versatile silane coupling agent used in various industrial and scientific applications. The compound is characterized by its ability to form strong bonds with both organic and inorganic materials, making it valuable in surface modification and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(3-(trimethylsilyl)propyl)silane can be synthesized through several methods. One common approach involves the reaction of chloropropyltriethoxysilane with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(3-(trimethylsilyl)propyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are facilitated by the presence of the ethoxy and trimethylsilyl groups, which can interact with different reagents.

Common Reagents and Conditions

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to create siloxane networks, which are essential in the formation of silicone-based materials.

Major Products Formed

The major products formed from these reactions include siloxane polymers, functionalized silanes, and cross-linked silicone materials. These products are widely used in coatings, adhesives, and sealants.

Scientific Research Applications

Triethoxy(3-(trimethylsilyl)propyl)silane has numerous applications in scientific research:

    Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and nanocomposites.

    Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications. It can enhance the biocompatibility of materials used in medical devices.

    Medicine: In drug delivery systems, this compound is used to modify the surface properties of nanoparticles to improve their stability and targeting capabilities.

    Industry: It is widely used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Triethoxy(3-(trimethylsilyl)propyl)silane involves the hydrolysis of the ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds are responsible for the strong adhesion and cross-linking properties of the compound. The trimethylsilyl group provides hydrophobicity, enhancing the compound’s ability to repel water and improve the durability of coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane (APTES): Used for surface modification and functionalization of nanoparticles.

    3-(Trimethoxysilyl)propyl methacrylate (TMSPMA): Employed as a coupling agent in polymerization reactions.

    Octyl triethoxy silane (OTES): Used for hydrophobic modification of surfaces.

Uniqueness

Triethoxy(3-(trimethylsilyl)propyl)silane is unique due to its combination of ethoxy and trimethylsilyl groups, which provide both hydrophilic and hydrophobic properties. This dual functionality allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials.

Properties

Molecular Formula

C12H30O3Si2

Molecular Weight

278.53 g/mol

IUPAC Name

triethoxy(3-trimethylsilylpropyl)silane

InChI

InChI=1S/C12H30O3Si2/c1-7-13-17(14-8-2,15-9-3)12-10-11-16(4,5)6/h7-12H2,1-6H3

InChI Key

KWEKKHJYRLQQJO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC[Si](C)(C)C)(OCC)OCC

Origin of Product

United States

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